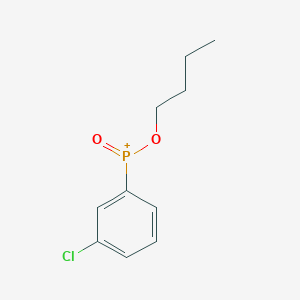
Butoxy(3-chlorophenyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoxy(3-chlorophenyl)oxophosphanium is a chemical compound with the molecular formula C10H13ClO2P It is known for its unique structure, which includes a butoxy group, a chlorophenyl group, and an oxophosphanium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butoxy(3-chlorophenyl)oxophosphanium typically involves the reaction of 3-chlorophenol with butyl phosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Butoxy(3-chlorophenyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The butoxy and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Butoxy(3-chlorophenyl)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butoxy(3-chlorophenyl)oxophosphanium involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metals and other electrophilic species, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butoxy(3-chlorophenyl)phosphine: Similar structure but lacks the oxophosphanium ion.
3-Chlorophenylphosphonic acid: Contains a phosphonic acid group instead of the oxophosphanium ion.
Butylphosphonic dichloride: Precursor in the synthesis of Butoxy(3-chlorophenyl)oxophosphanium.
Uniqueness
This compound is unique due to its combination of butoxy, chlorophenyl, and oxophosphanium groups
Propriétés
Numéro CAS |
821009-63-6 |
|---|---|
Formule moléculaire |
C10H13ClO2P+ |
Poids moléculaire |
231.63 g/mol |
Nom IUPAC |
butoxy-(3-chlorophenyl)-oxophosphanium |
InChI |
InChI=1S/C10H13ClO2P/c1-2-3-7-13-14(12)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3/q+1 |
Clé InChI |
VOUSGZXKXYDIBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[P+](=O)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



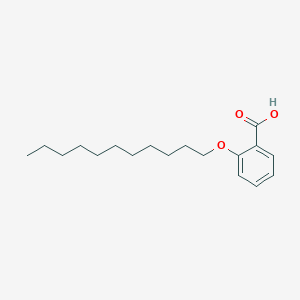
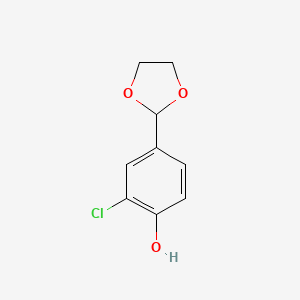
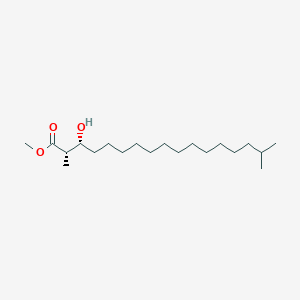
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
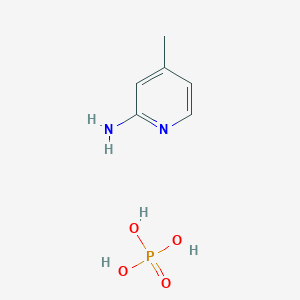
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
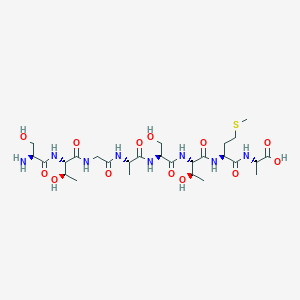
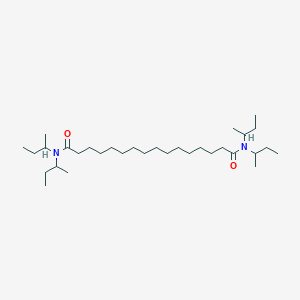

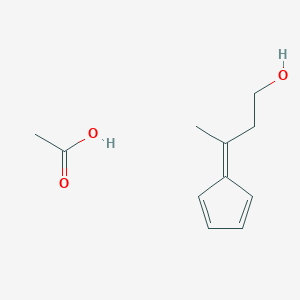
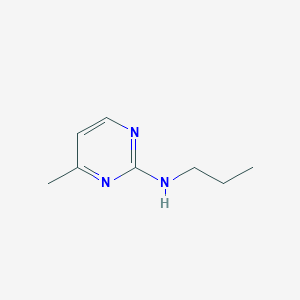
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
![N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12529902.png)
